

Application Notes and Protocols for Nigerose Production Using *Aspergillus niger*

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Compound of Interest

Compound Name: *Nigerose*

Cat. No.: B1581268

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Introduction

Nigerose, a disaccharide composed of two glucose units linked by an α -1,3-glycosidic bond, is a rare sugar with emerging applications in the pharmaceutical and food industries. Its potential as a prebiotic and its unique physicochemical properties make it a molecule of significant interest. While not a direct product of fermentation, the fungus *Aspergillus niger* serves as a valuable source of enzymes, particularly α -glucosidases, which can be harnessed for the efficient synthesis of **nigerose**. This document provides detailed application notes and protocols for the production of **nigerose**, focusing on the cultivation of *Aspergillus niger* for enzyme production and the subsequent enzymatic synthesis of **nigerose**.

Overview of Nigerose Production using *Aspergillus niger* Enzymes

The production of **nigerose** involving *Aspergillus niger* is a two-stage process:

- **Enzyme Production:** Cultivation of *Aspergillus niger* under optimized conditions to induce the expression and secretion of α -glucosidases with transglucosylation activity.
- **Enzymatic Synthesis:** Utilization of the produced enzymes to catalyze the formation of **nigerose** from readily available substrates like maltose and glucose.

A novel α -1,3/ α -1,4-glucosidase from *Aspergillus niger*, designated AgdB, has demonstrated the ability to generate high levels of **nigerose** through its transglucosylation activity.^[1] This enzyme transfers a glucose unit from a donor substrate (e.g., maltose) to an acceptor substrate (glucose), forming an α -1,3 linkage.

Data Presentation: Optimizing Enzyme Production and Nigerose Synthesis

Quantitative data from various studies on optimizing enzyme production in *Aspergillus niger* and enzymatic synthesis of **nigerose** are summarized below for easy comparison.

Table 1: Optimization of Culture Conditions for Enzyme Production by *Aspergillus niger*

Parameter	Optimized Value/Range	Notes
Carbon Source	Sucrose, Maltose, Starch	Induce the production of relevant glucosidases.
Nitrogen Source	Peptone, Yeast Extract, Ammonium Sulfate	A combination can enhance enzyme production.
pH	3.0 - 6.0	Optimal pH for growth and enzyme production is typically around 5.0.
Temperature	28 - 30 °C	Optimal for fungal growth and enzyme synthesis.
Fermentation Type	Submerged (SmF) or Solid-State (SSF)	Both methods are effective for producing enzymes from <i>A. niger</i> .

Table 2: Parameters for Enzymatic Synthesis of **Nigerose**

Parameter	Value/Condition	Expected Yield	Reference
Enzyme	α -1,3/ α -1,4-glucosidase (AgdB) from <i>A. niger</i>	[1]	[1]
Substrates	Maltose (donor), Glucose (acceptor)	[1]	
Reaction Time	< 24 hours	24% yield from maltose with added glucose	
Temperature	40 - 65 °C	Optimal for enzyme activity.	
pH	4.0 - 5.5	Optimal for enzyme activity.	

Experimental Protocols

Protocol 1: Production of α -Glucosidase from *Aspergillus niger*

This protocol describes the submerged fermentation of *Aspergillus niger* for the production of extracellular α -glucosidases.

1. Materials:

- *Aspergillus niger* strain (e.g., a known producer of α -glucosidases)
- Potato Dextrose Agar (PDA) for culture maintenance
- Fermentation Medium:
 - Sucrose: 100 g/L
 - Yeast Extract: 10 g/L
 - NaNO₃: 1.5 g/L

- KH_2PO_4 : 2 g/L
- $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$: 0.5 g/L
- CaCl_2 : 0.3 g/L
- Trace metal solution
- Shaker incubator
- Centrifuge
- Filtration apparatus

2. Method:

- Inoculum Preparation:
 1. Grow *Aspergillus niger* on PDA slants at 30°C for 5-7 days until sporulation.
 2. Harvest spores by adding sterile 0.1% Tween 80 solution and gently scraping the surface.
 3. Determine spore concentration using a hemocytometer and adjust to 10^7 spores/mL.
- Fermentation:
 1. Prepare the fermentation medium and sterilize by autoclaving at 121°C for 15 minutes.
 2. After cooling, inoculate the medium with the spore suspension (2% v/v).
 3. Incubate in a shaker incubator at 30°C and 150-200 rpm for 72-96 hours.
- Enzyme Extraction:
 1. After incubation, harvest the culture broth by centrifugation at 8,000 x g for 15 minutes at 4°C to separate the mycelia.
 2. Collect the supernatant, which contains the extracellular enzymes.

3. Filter the supernatant through a 0.45 μm filter to remove any remaining fungal cells and debris. This filtered supernatant is the crude enzyme extract.

Protocol 2: Enzymatic Synthesis of Nigerose

This protocol details the use of the crude α -glucosidase extract from *Aspergillus niger* to synthesize **nigerose**.

1. Materials:

- Crude α -glucosidase extract from *A. niger*
- Maltose
- Glucose
- Sodium acetate buffer (0.1 M, pH 5.0)
- Water bath or incubator
- Quenching solution (e.g., 1 M NaOH)

2. Method:

- Reaction Setup:

1. Prepare a reaction mixture containing:

- Maltose: 100 g/L
- Glucose: 100 g/L
- Crude enzyme extract: 10% (v/v)
- Sodium acetate buffer (0.1 M, pH 5.0) to make up the final volume.

2. The optimal ratio of enzyme to substrate may need to be determined empirically.

- Enzymatic Reaction:

1. Incubate the reaction mixture at 50°C for up to 24 hours.
 2. Take samples at regular intervals (e.g., 2, 4, 8, 12, 24 hours) to monitor the progress of the reaction.
 3. Stop the reaction in the samples by adding a quenching solution (e.g., 1 M NaOH to inactivate the enzyme) or by boiling for 10 minutes.
- Analysis:
 1. Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) with a suitable column for carbohydrate analysis (e.g., an amino-based column) to quantify the concentration of **nigerose**, glucose, maltose, and other oligosaccharides.

Protocol 3: Purification of Nigerose

This protocol provides a general workflow for the purification of **nigerose** from the enzymatic reaction mixture.

1. Materials:

- Reaction mixture containing **nigerose**
- Activated charcoal
- Celite or diatomaceous earth
- Ethanol
- Chromatography system (e.g., size-exclusion or activated charcoal chromatography)
- Rotary evaporator

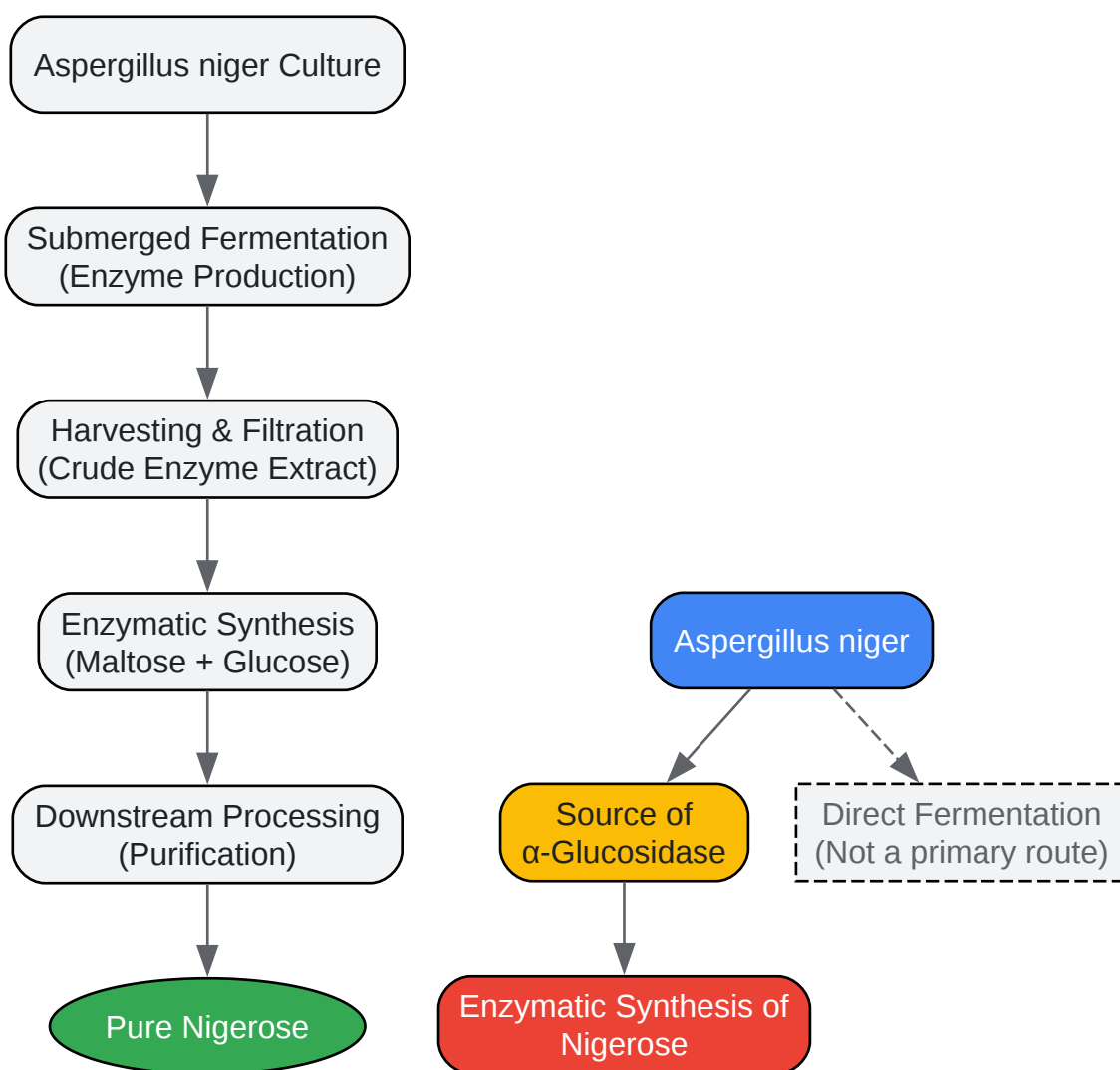
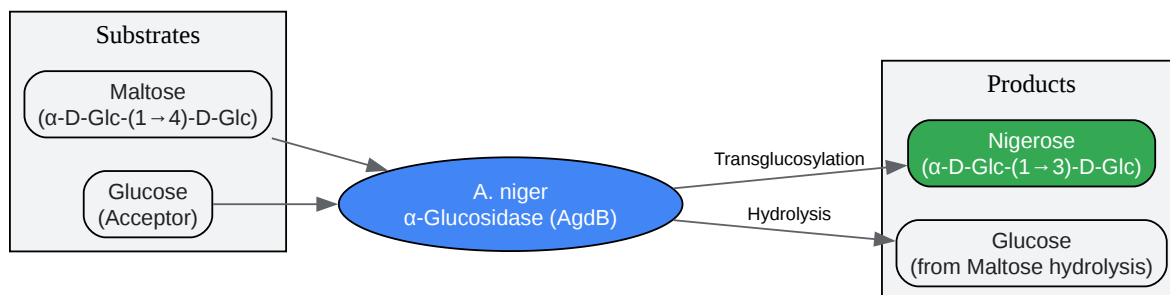
2. Method:

- Decolorization and Removal of Proteins:
 1. Add activated charcoal (1-2% w/v) to the reaction mixture to remove color and proteins.

2. Stir for 1 hour at room temperature.
 3. Filter the mixture through a bed of Celite to remove the charcoal.
- Chromatographic Separation:
 1. Concentrate the decolorized solution using a rotary evaporator.
 2. Apply the concentrated syrup to a chromatography column. Activated charcoal chromatography is effective for separating sugars.
 3. Elute the sugars using a stepwise gradient of aqueous ethanol (e.g., 5%, 10%, 15%, 20% ethanol).
 4. Collect fractions and analyze for **nigerose** content using HPLC or TLC.
 - Crystallization:
 1. Pool the **nigerose**-rich fractions and concentrate them under reduced pressure to a thick syrup.
 2. Induce crystallization by adding a small amount of absolute ethanol and storing at 4°C.
 3. Collect the **nigerose** crystals by filtration, wash with cold ethanol, and dry.

Visualizations

Diagram 1: Enzymatic Synthesis of Nigerose



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References

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